2-[4-(Trifluoromethoxy)phenyl]nicotinic acid

Drug Transport Hepatic Uptake OCT1

Researchers targeting HCA2 or nAChR subtypes face a lack of selective, high-affinity probes. 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid addresses this gap: • HCA2 IC50 21 nM (13.9× vs non-fluorinated analog) • 10-fold selectivity α3β4 vs α4β2 nAChR (EC50 7 vs 68 µM) • LogP 2.25 enables CNS penetration; metabolically stable OCF3 group. Supplied with batch-specific CoA, global shipping.

Molecular Formula C13H8F3NO3
Molecular Weight 283.2 g/mol
CAS No. 1086380-00-8
Cat. No. B1386486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethoxy)phenyl]nicotinic acid
CAS1086380-00-8
Molecular FormulaC13H8F3NO3
Molecular Weight283.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
InChIInChI=1S/C13H8F3NO3/c14-13(15,16)20-9-5-3-8(4-6-9)11-10(12(18)19)2-1-7-17-11/h1-7H,(H,18,19)
InChIKeyALAGESCAQQXXDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid Overview


2-[4-(Trifluoromethoxy)phenyl]nicotinic acid is a synthetic small molecule belonging to the class of phenyl-substituted nicotinic acid derivatives . Its molecular formula is C13H8F3NO3, with a molecular weight of 283.20 g/mol . The compound features a trifluoromethoxy (-OCF3) group at the para-position of the phenyl ring, a structural motif known to enhance lipophilicity and metabolic stability compared to non-fluorinated or methoxy analogs . This compound is primarily utilized as a research tool and a synthetic building block in medicinal chemistry, particularly in the development of modulators for nicotinic acetylcholine receptors (nAChRs) and cannabinoid receptors (CB1) [1][2].

Irreplaceability of 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid


Simple substitution of 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid with other nicotinic acid derivatives, such as unsubstituted nicotinic acid or its methyl ester, is not scientifically justified due to profound differences in physicochemical and target-engagement profiles. The presence of the 4-(trifluoromethoxy)phenyl group at the 2-position of the pyridine ring significantly alters the compound's lipophilicity (ACD/LogP 2.25) and its ability to interact with specific protein targets, including the hydroxycarboxylic acid receptor 2 (HCA2) and various nicotinic acetylcholine receptor subtypes [1][2]. These structural features directly influence the compound's utility in specific assay systems and synthetic pathways, where a generic analog would fail to provide the required activity or selectivity. The following quantitative evidence details these critical differentiators.

Quantitative Evidence: 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid


OCT1 Inhibition vs. Clinical Substrates

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid inhibits the human organic cation transporter 1 (OCT1) with an IC50 of 138 µM (1.38E+5 nM) [1]. This value can be placed in context by comparing it to known OCT1 substrates and inhibitors. For instance, the clinical drug oxycodone exhibits an IC50 of 2004 µM for OCT1 inhibition, while morphine has an IC50 of 72 µM [2]. This positions 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid as a moderate OCT1 inhibitor, with a potency that is approximately 14.5-fold weaker than morphine but 14.5-fold stronger than oxycodone.

Drug Transport Hepatic Uptake OCT1 Drug-Drug Interactions

Lipophilicity vs. Nicotinic Acid

The predicted partition coefficient (ACD/LogP) for 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid is 2.25 . This represents a substantial increase in lipophilicity compared to the parent compound, nicotinic acid, which has a calculated LogP of approximately 0.36 [1]. The trifluoromethoxy-phenyl substitution at the 2-position of the pyridine ring increases the LogP by nearly 2 log units, indicating a roughly 100-fold higher preference for a non-polar environment.

Physicochemical Properties Lipophilicity LogP Membrane Permeability

HCA2 Affinity vs. Structural Analog

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid exhibits an IC50 of 21 nM for the displacement of [5,6-3H]-nicotinic acid from the recombinant human hydroxycarboxylic acid receptor 2 (HCA2/GPR109A) [1]. In contrast, a closely related analog, BDBM50268990 (CHEMBL4091542), which differs by the absence of the trifluoromethoxy group, shows a significantly reduced affinity with an IC50 of 291 nM [2]. This represents a 13.9-fold improvement in receptor binding affinity conferred by the para-trifluoromethoxy substitution.

GPR109A HCA2 Niacin Receptor Receptor Binding

nAChR Subtype Selectivity

The compound's functional activity at neuronal nicotinic acetylcholine receptors (nAChRs) demonstrates subtype-specific behavior. At the human alpha4beta2 nAChR subtype, 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid exhibits an EC50 of 68 µM (6.80E+4 nM) in a functional agonist assay [1]. In contrast, at the human alpha3beta4 nAChR subtype, its potency is significantly lower, with an EC50 of 7 µM (7.00E+3 nM) [2]. This represents a nearly 10-fold difference in functional potency between the two receptor subtypes.

nAChR Nicotinic Receptor Subtype Selectivity Neuronal Signaling

2-[4-(Trifluoromethoxy)phenyl]nicotinic acid Applications


HCA2 Receptor Pharmacology

Researchers investigating the hydroxycarboxylic acid receptor 2 (HCA2), the primary target for the antidyslipidemic drug niacin, should procure 2-[4-(Trifluoromethoxy)phenyl]nicotinic acid as a high-affinity probe. Its IC50 of 21 nM for HCA2 [1] represents a 13.9-fold improvement over a non-fluorinated analog, making it a superior tool for detailed receptor binding, functional, and structural studies. This compound enables more sensitive and reproducible assays compared to lower-affinity alternatives.

nAChR Subtype Selectivity Studies

For studies focused on differentiating the roles of alpha3beta4 versus alpha4beta2 nAChR subtypes in neuronal signaling, this compound offers a valuable tool due to its 10-fold selectivity for alpha3beta4 (EC50 7 µM) over alpha4beta2 (EC50 68 µM) [2]. This property is particularly useful for medicinal chemists designing subtype-selective modulators and for neuroscientists seeking to isolate specific receptor contributions in complex biological systems.

OCT1-Mediated Hepatic Uptake Assays

Investigators studying the role of the organic cation transporter 1 (OCT1) in hepatic drug disposition can utilize this compound as a moderate-affinity inhibitor (IC50 138 µM) [3]. Its potency, which lies between that of the clinical drugs morphine and oxycodone, makes it a useful reference compound for calibrating in vitro OCT1 inhibition assays and for structure-activity relationship (SAR) studies aimed at modulating transporter interactions.

Lipophilic Building Block for CNS Libraries

Medicinal chemists engaged in the synthesis of central nervous system (CNS)-targeted compound libraries should select this compound as a lipophilic building block. Its ACD/LogP of 2.25 indicates favorable brain penetration potential compared to more polar nicotinic acid derivatives. The para-trifluoromethoxy group not only enhances lipophilicity but also improves metabolic stability, making it an attractive scaffold for the development of novel CNS-active agents targeting nAChRs or CB1 receptors [4].

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